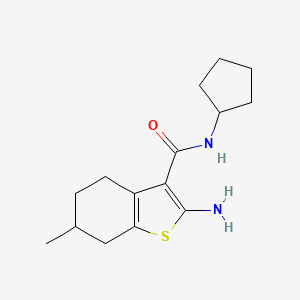![molecular formula C10H22N2O B1275918 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol CAS No. 883554-98-1](/img/structure/B1275918.png)
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol typically involves the reaction of 2-butylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products:
Oxidation: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-acetaldehyde.
Reduction: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-ethylamine.
Substitution: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-ethyl chloride.
科学研究应用
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various piperazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Medicine: Investigated as a potential therapeutic agent for treating addiction, anxiety disorders, and chronic pain.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and analgesic effects. The compound may also influence the release and reuptake of neurotransmitters, thereby altering neuronal signaling pathways.
相似化合物的比较
2-(4-Phenylpiperazin-1-yl)-ethanol: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
2-(4-Methylpiperazin-1-yl)-ethanol: Studied for its antimicrobial and antifungal properties.
Uniqueness: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol stands out due to its specific structural features, which confer unique pharmacological properties. Its butyl substituent enhances its lipophilicity, allowing for better penetration of biological membranes and improved bioavailability. Additionally, its potential therapeutic applications in treating addiction and anxiety disorders make it a compound of significant interest in medical research.
属性
IUPAC Name |
2-(4-butan-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTLQCZUMQKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283411 |
Source


|
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-98-1 |
Source


|
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
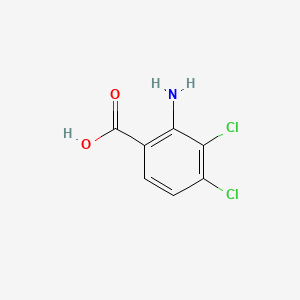
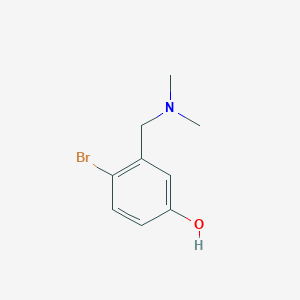

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)

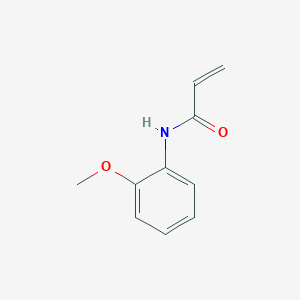
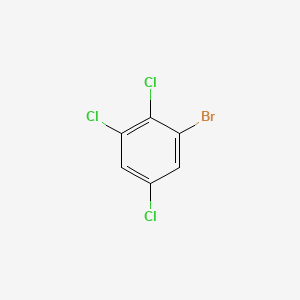
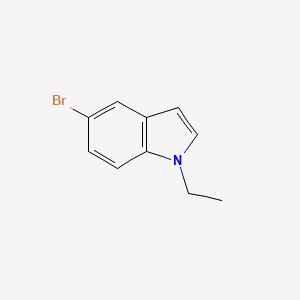
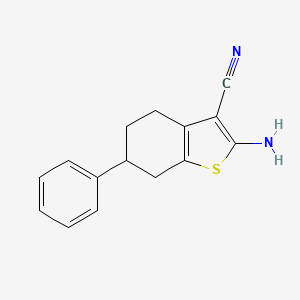

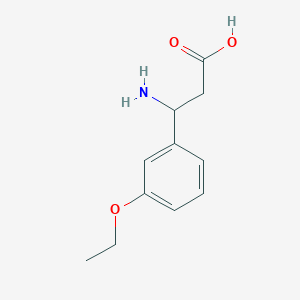
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)
